

Chemical structure of Prinomastat hydrochloride

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Compound of Interest

Compound Name: *Prinomastat hydrochloride*

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An In-depth Technical Guide to **Prinomastat Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Prinomastat hydrochloride** (AG-3340), a potent matrix metalloproteinase (MMP) inhibitor. It covers the core chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental protocols to support research and development activities.

Chemical Structure and Properties

Prinomastat is a synthetic hydroxamic acid derivative designed as a selective inhibitor of specific matrix metalloproteinases.^{[1][2]} The hydrochloride salt enhances its solubility for experimental and clinical use. The core structure consists of a thiomorpholine ring, a sulfonamide linker, a diaryl ether moiety, and a hydroxamic acid group, which is crucial for its inhibitory activity through chelation of the zinc ion within the MMP active site.^[1]

Table 1: Chemical Identifiers and Properties of Prinomastat and its Hydrochloride Salt

Property	Value	Reference(s)
IUPAC Name	(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide	[1][3]
Synonyms	AG-3340, AG3340, KB-R-9896	[1][4]
Chemical Formula	C ₁₈ H ₂₁ N ₃ O ₅ S ₂ (Prinomastat) C ₁₈ H ₂₁ N ₃ O ₅ S ₂ · HCl (Prinomastat HCl)	[1]
Molecular Weight	423.51 g/mol (Prinomastat) 459.97 g/mol (Prinomastat HCl)	[1][5]
CAS Number	192329-42-3 (Prinomastat)	[1][3][4]
SMILES String	CC1(--INVALID-LINK--S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=NC=C3)C(=O)NO)C	[1][3]
Physical Form	White to beige powder	
Solubility	Prinomastat HCl: 15 mg/mL in H ₂ O Prinomastat: 1 mg/mL in DMSO (sonication recommended)	[5]

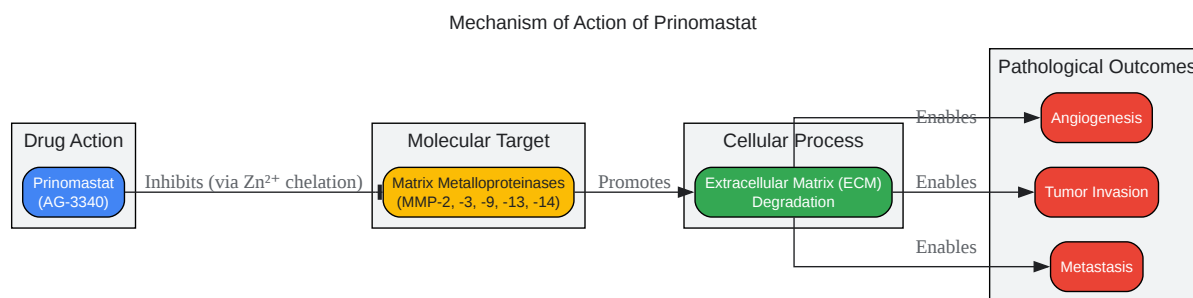
Mechanism of Action: MMP Inhibition

Prinomastat functions as a broad-spectrum, potent, and orally active inhibitor of matrix metalloproteinases.[4][6] Its primary mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, a critical process in tissue remodeling.[1]

By targeting specific MMPs—namely MMP-2, -3, -9, -13, and -14—Prinomastat effectively interferes with key pathological processes such as tumor invasion, metastasis, and

angiogenesis, which are highly dependent on ECM degradation.[1][2][3][7] Its lipophilic nature also allows it to cross the blood-brain barrier, making it a candidate for brain cancer research.

[1][2][4]



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Prinomastat's inhibitory effect on MMPs and downstream pathways.

Quantitative Biological Activity

Prinomastat exhibits high potency against several key MMPs involved in cancer progression. The following tables summarize its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) from various studies.

Table 2: Inhibitory Activity (K_i and IC_{50}) of Prinomastat Against Key MMPs

MMP Target	K _i (nM)	IC ₅₀ (nM)	Reference(s)
MMP-1	-	79	[4] [6] [8]
MMP-2	0.05	0.05	[4] [8]
MMP-3	0.3	6.3	[4] [6] [8]
MMP-9	0.26	5.0	[4] [6] [8]
MMP-13	0.03	-	[4] [8]

Note: IC₅₀ values can vary based on assay conditions. One source reported an IC₅₀ of 30 pM for MMP-3 and 50 pM for MMP-2.

Table 3: Pharmacokinetic Parameters of Prinomastat

Parameter	Value	Species/Model	Reference(s)
Biological Half-Life (t _{1/2})	1 - 5 hours	Humans	[3]
Biological Half-Life (t _{1/2})	1.6 hours	Human fibrosarcoma mouse model (HT1080)	[5] [6]

Experimental Protocols

The following is a representative protocol for an in vitro wound healing (scratch) assay to evaluate the effect of Prinomastat on cancer cell migration, a process highly dependent on MMP activity.

Protocol: In Vitro Wound Healing Assay Using Prinomastat

Objective: To determine the effect of Prinomastat on the migratory capacity of C57MG/Wnt1 mammary tumor cells.[\[4\]](#)[\[6\]](#)

Materials:

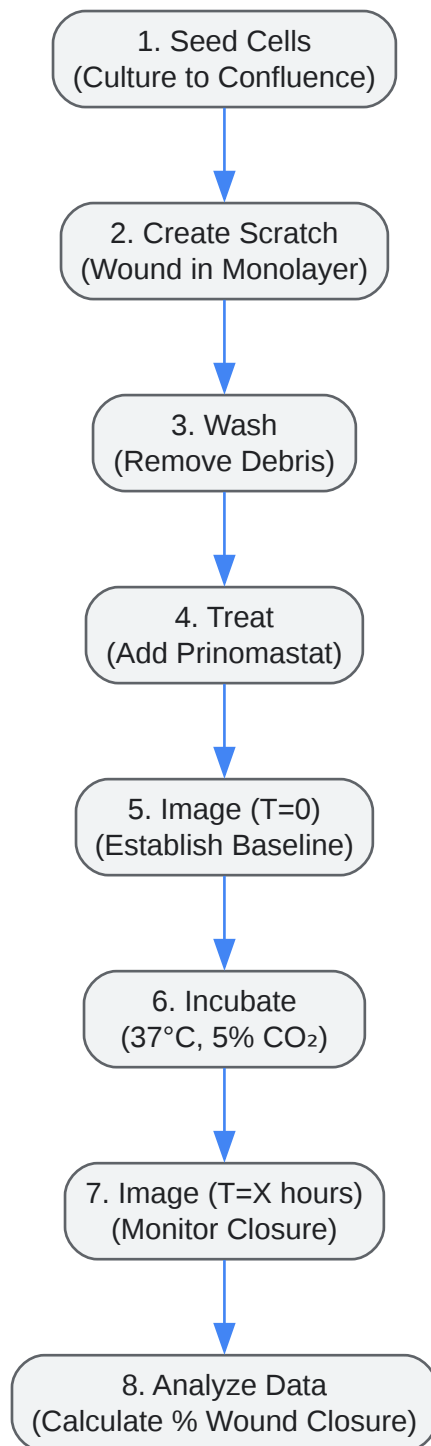
- C57MG/Wnt1 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Prinomastat hydrochloride** (stock solution prepared in sterile H₂O or DMSO)
- 6-well or 12-well tissue culture plates
- Sterile 200 µL pipette tips
- Phosphate-buffered saline (PBS)
- Inverted microscope with a camera

Methodology:

- **Cell Seeding:** Seed C57MG/Wnt1 cells in a multi-well plate and culture until they form a confluent monolayer.
- **Scratch Creation:** Once confluent, gently create a linear scratch or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.
- **Washing:** Carefully wash the wells with PBS to remove detached cells and debris.
- **Treatment Application:** Replace the medium with a fresh complete medium containing various concentrations of Prinomastat (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM).
- **Baseline Imaging (T=0):** Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark the specific locations to ensure the same fields are imaged over time.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator.
- **Time-Course Imaging:** Capture images of the same marked locations at subsequent time points (e.g., 12, 24, and 48 hours).
- **Data Analysis:**

- Measure the width of the scratch area at each time point for all treatment groups.
- Calculate the percentage of wound closure relative to the initial (T=0) scratch area.
- Compare the migration rate of Prinomastat-treated cells to the control group to determine the inhibitory effect on cell migration.

Workflow for In Vitro Wound Healing Assay



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A typical workflow for assessing cell migration with Prinomastat.

Conclusion

Prinomastat hydrochloride is a well-characterized, potent inhibitor of several matrix metalloproteinases. Its defined chemical structure, specific mechanism of action, and quantifiable biological activity make it a valuable tool for researchers in oncology, angiogenesis, and tissue remodeling. The provided data and protocols offer a solid foundation for designing and conducting further investigations into its therapeutic potential and biological functions.

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